molecular formula C21H26N2O6 B4074654 Oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine

Oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine

Cat. No.: B4074654
M. Wt: 402.4 g/mol
InChI Key: DNELGTZOAIVCGL-UHFFFAOYSA-N
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Description

Oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivative. This compound is of interest due to its unique chemical structure, which includes both an oxalic acid moiety and a piperazine ring substituted with a phenoxyphenoxypropyl group. These structural features confer specific chemical and biological properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine typically involves multiple steps:

    Preparation of 3-(3-phenoxyphenoxy)propyl bromide: This intermediate can be synthesized by reacting 3-phenoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Formation of 1-[3-(3-phenoxyphenoxy)propyl]piperazine: The intermediate 3-(3-phenoxyphenoxy)propyl bromide is then reacted with piperazine in a solvent like acetonitrile under reflux conditions to form the desired piperazine derivative.

    Oxalic acid addition: Finally, the piperazine derivative is reacted with oxalic acid to form the final compound. This step may involve the use of a solvent such as ethanol and heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones.

    Reduction: The compound can be reduced, particularly at the oxalic acid moiety, to form glycols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Glycols and reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as an antiparasitic or antimicrobial agent.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The phenoxyphenoxypropyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This dual interaction can modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(3-phenoxyphenoxy)propyl]piperazine:

    Oxalic acid derivatives: Compounds like oxalic acid diethyl ester, which lack the piperazine ring and phenoxyphenoxypropyl group, resulting in different chemical and biological properties.

Uniqueness

Oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine is unique due to its combination of an oxalic acid moiety and a substituted piperazine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2.C2H2O4/c1-2-6-17(7-3-1)23-19-9-4-8-18(16-19)22-15-5-12-21-13-10-20-11-14-21;3-1(4)2(5)6/h1-4,6-9,16,20H,5,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNELGTZOAIVCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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